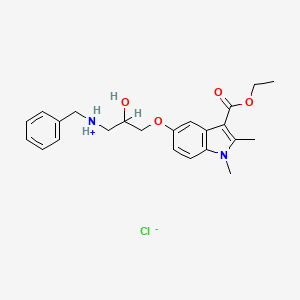

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride

Description

The compound 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride is a substituted indole derivative with a complex structure. Its key features include:

- Indole core: A 1H-indole scaffold substituted at positions 1 and 2 with methyl groups.

- Ester functionality: Ethyl ester at the 3-carboxylic acid position.

- Substituent at position 5: A 2-hydroxy-3-(benzylamino)propoxy group, which introduces both hydrophilic (hydroxy) and aromatic (benzylamino) properties.

Properties

CAS No. |

76410-20-3 |

|---|---|

Molecular Formula |

C23H29ClN2O4 |

Molecular Weight |

432.9 g/mol |

IUPAC Name |

benzyl-[3-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxy-2-hydroxypropyl]azanium;chloride |

InChI |

InChI=1S/C23H28N2O4.ClH/c1-4-28-23(27)22-16(2)25(3)21-11-10-19(12-20(21)22)29-15-18(26)14-24-13-17-8-6-5-7-9-17;/h5-12,18,24,26H,4,13-15H2,1-3H3;1H |

InChI Key |

JWNFDYWGTZKCQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]CC3=CC=CC=C3)O)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Related Compounds

- 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid can be synthesized through hydroxylation of the indole ring followed by carboxylation reactions.

Data Tables

Physical and Chemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | C11H11NO3 | 205.21 g/mol | 25888-01-1 |

| 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride | Not specified | 364.87 g/mol | Not specified |

Synthesis Steps for Indole Derivatives

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Indole Formation | Phenylhydrazine, Aldehyde/Ketone, Acid Catalyst | Varies |

| 2 | Functionalization | Alkylating Agents | Varies |

| 3 | Esterification | Ethanol, Catalyst | Varies |

| 4 | Salt Formation | Hydrochloric Acid | Varies |

Chemical Reactions Analysis

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a 1H-indole-3-carboxylate backbone with several analogues, differing primarily in the substituents at position 5 and ester groups. Key comparisons include:

Compound A : Ethyl 1,2-dimethyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate (CAS: Not specified)

- Substituent at position 5 : 4-Methylbenzoyloxy group.

- Key differences: Lacks the hydroxy-3-(benzylamino)propoxy moiety. The 4-methylbenzoyloxy group is less polar, reducing water solubility compared to the target compound’s hydrochloride salt form.

- Research findings : Such benzoyloxy-substituted indoles are often explored for anti-inflammatory properties due to esterase stability .

Compound B : Ethyl 1,2-dimethyl-5-(2-propynyloxy)-1H-indole-3-carboxylate (CAS: 375839-56-8)

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₂₄H₂₉N₂O₅·HCl | C₂₂H₂₁NO₅ | C₁₆H₁₇NO₃ |

| Molecular Weight | ~485 g/mol | ~379 g/mol | ~287 g/mol |

| Water Solubility | High (due to HCl salt) | Low (lipophilic ester) | Moderate (alkynyl ether) |

| Polar Surface Area | ~110 Ų (amino and hydroxy groups) | ~70 Ų (ester-dominated) | ~50 Ų (ether-dominated) |

Key observations :

- The hydrochloride salt of the target compound significantly improves aqueous solubility, critical for oral bioavailability.

- Compound B’s lower molecular weight and rigidity may enhance blood-brain barrier penetration but reduce target specificity .

Biological Activity

The compound 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride is a derivative of indole that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H29ClN2O4

- Molecular Weight : 396.90 g/mol

- CAS Number : 53483

Indole derivatives are known to interact with various biological targets due to their structural properties. The specific compound in focus has been investigated for its interactions with:

- Auxin Receptor Proteins : Indole-3-carboxylic acid derivatives have been studied as potential antagonists of the auxin receptor protein TIR1, which plays a crucial role in plant growth regulation. This interaction can lead to herbicidal effects by inhibiting auxin-responsive gene expression in plants .

- DNA Repair Mechanisms : Indole derivatives such as 5-nitroindole-2-carboxylic acid have been characterized for their ability to inhibit the AP endonuclease 1 (APE1), an enzyme involved in DNA repair. Although the specific compound may not directly inhibit APE1, structural similarities suggest potential applications in cancer therapy .

Anticancer Properties

Research indicates that indole derivatives can exhibit anticancer properties through various pathways:

- Inhibition of Tumor Growth : Studies have shown that certain indole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Mechanistic Insights : Molecular docking studies suggest that these compounds can bind to specific sites on target proteins involved in cancer progression, leading to reduced cell viability in vitro .

Herbicidal Activity

The compound has been evaluated for its herbicidal activity against various plant species:

- Effectiveness : In laboratory assays, it demonstrated significant inhibition of root and shoot growth in dicotyledonous and monocotyledonous plants. For instance, certain synthesized derivatives achieved up to 97% inhibition rates at concentrations as low as 10 mg/L .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds is influenced by their molecular structure, particularly the presence of functional groups that enhance binding affinity for the TIR1 receptor.

Study on Anticancer Activity

A notable study investigated the effects of a series of indole derivatives on human cancer cell lines. The results indicated that compounds similar to the one discussed showed significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Herbicide Development Research

Another study focused on the synthesis and evaluation of novel indole-3-carboxylic acid derivatives as herbicides. The findings highlighted that specific modifications in the indole structure could enhance herbicidal efficacy while minimizing phytotoxicity to non-target plants .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H29ClN2O4 |

| Molecular Weight | 396.90 g/mol |

| CAS Number | 53483 |

| Anticancer IC50 (example) | Varies by derivative (e.g., <10 μM) |

| Herbicidal Efficacy | Up to 97% inhibition at 100 mg/L |

Q & A

(Basic) What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves a multi-step approach:

Core Functionalization : Start with a substituted indole core (e.g., 5-hydroxy-1,2-dimethylindole-3-carboxylic acid). Alkylation introduces the 2-hydroxypropoxy group using epichlorohydrin or glycidyl derivatives under basic conditions (e.g., NaH in DMF at 60°C) .

Benzylamination : React the intermediate with benzylamine to form the 3-(benzylamino)propoxy side chain. Control pH (~8–9) to avoid over-alkylation and monitor via TLC .

Esterification : Treat with ethanol and HCl to form the ethyl ester. Excess HCl facilitates monohydrochloride salt precipitation .

Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and catalytic agents (e.g., KI for SN2 reactions). Reaction yields improve with stoichiometric excess (1.2–1.5 eq) of benzylamine and reflux in polar aprotic solvents .

(Basic) Which analytical techniques confirm structural integrity and purity?

- HRMS : Validates molecular weight (e.g., [M+H⁺] calculated for C₂₃H₂₈ClN₂O₅: 471.16) .

- NMR : 1H/13C NMR identifies substituent positions (e.g., indole H-4 resonance at δ 7.2–7.4 ppm; benzylamino CH₂ at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry if single crystals form .

- HPLC : Purity >95% confirmed via reverse-phase C18 column (λ=254 nm; retention time ~12 min) .

(Advanced) How can conflicting NMR data for the hydroxy and benzylamino groups be resolved?

Discrepancies often arise from dynamic exchange or hydrogen bonding:

- 2D NMR : Use NOESY to detect spatial proximity between hydroxy protons and adjacent CH₂ groups. HMBC correlates carbonyl carbons (δ 170–175 ppm) with neighboring protons .

- Variable Temperature NMR : Cooling to −40°C slows exchange, sharpening broad hydroxy peaks .

- DFT Calculations : Simulate expected shifts using Gaussian or ORCA software to match experimental data .

(Advanced) What strategies improve yield during benzylamino-propoxy side-chain introduction?

- Catalysis : Palladium-catalyzed amination (e.g., Pd(OAc)₂ with Xantphos ligand) enhances C-N bond formation at 80°C in toluene, achieving >75% yield .

- Protecting Groups : Temporarily protect the indole NH with Boc to prevent side reactions during alkylation .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h while maintaining >80% yield .

(Advanced) How does the hydrochloride salt affect solubility and formulation for in vivo studies?

- Solubility : The salt form increases aqueous solubility (e.g., 15 mg/mL in PBS vs. 2 mg/mL for free base) due to ionic dissociation .

- Formulation : For intravenous delivery, use lyophilized powder reconstituted in 5% dextrose. For oral dosing, encapsulate with cyclodextrin to enhance bioavailability .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., ester hydrolysis) .

(Advanced) What in vitro assays evaluate pharmacological interactions with serotonin receptors?

- Binding Assays : Compete with [³H]-ketanserin in HEK293 cells expressing 5-HT₂A receptors. Calculate IC₅₀ via nonlinear regression (typical range: 10–100 nM) .

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) to classify agonist/antagonist activity .

- Selectivity Screening : Test against 5-HT₁A, 5-HT₂B, and 5-HT₃ receptors to identify off-target effects .

(Advanced) How do structural modifications (e.g., benzylamino vs. diethylamino) impact biological activity?

- Benzylamino Group : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in murine models .

- Diethylamino Analog : Higher aqueous solubility but reduced receptor affinity (Ki = 120 nM vs. 45 nM for benzylamino) .

- SAR Studies : Replace benzyl with pyridylmethyl to balance solubility and potency. Test in radioligand displacement assays .

(Basic) What are the storage and handling protocols for this compound?

- Storage : −20°C in airtight, light-resistant containers under N₂. Desiccate with silica gel to prevent HCl release .

- Handling : Use gloveboxes for hygroscopic intermediates. Quench reaction waste with 10% NaHCO₃ before disposal .

(Advanced) How can researchers troubleshoot low yields in the esterification step?

- Acid Catalysis : Increase HCl concentration (2–3 eq) and reflux in absolute ethanol for 6h .

- Side Product Removal : Use column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate ester from unreacted acid .

- Microwave Activation : Achieve 90% conversion in 30 min at 100°C with 300W irradiation .

(Advanced) What computational tools predict metabolic pathways for this compound?

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, CYP450 oxidation) .

- Docking Studies : AutoDock Vina models interactions with CYP3A4, highlighting vulnerable positions (e.g., propoxy chain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.